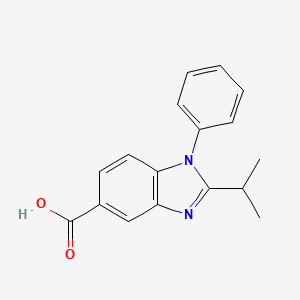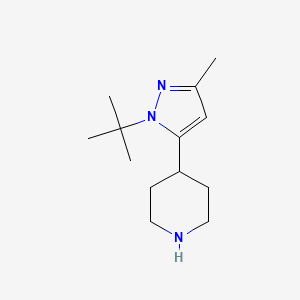
2-(Azetidin-1-yl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)pyridin-4-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)pyridin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Azetidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted azetidine and pyridine derivatives.
科学的研究の応用
2-(Azetidin-1-yl)pyridin-4-amine has several applications in scientific research:
作用機序
The mechanism of action of 2-(Azetidin-1-yl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the behavior of natural substrates. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyridin-4-amine: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
2-(Piperidin-1-yl)pyridin-4-amine: Contains a six-membered piperidine ring.
2-(Morpholin-1-yl)pyridin-4-amine: Features a six-membered morpholine ring with an oxygen atom.
Uniqueness
2-(Azetidin-1-yl)pyridin-4-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The strain in the four-membered ring can lead to higher reactivity compared to its five- and six-membered counterparts .
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-(azetidin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H2,9,10) |
InChIキー |
YDAWCKRCCVZXLT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)





![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)




![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
